molecular formula C18H21N B14123632 1-Benzyl-4-phenylpiperidine CAS No. 19015-37-3

1-Benzyl-4-phenylpiperidine

Cat. No.: B14123632
CAS No.: 19015-37-3
M. Wt: 251.4 g/mol
InChI Key: RECMPNBEYAZRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a benzyl group and a phenyl group. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmacologically active compounds . The structure of this compound makes it a valuable scaffold for the synthesis of numerous bioactive molecules.

Chemical Reactions Analysis

1-Benzyl-4-phenylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-phenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylpiperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

1-Benzyl-4-phenylpiperidine can be compared with other phenylpiperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylpiperidines .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the synthesis of bioactive molecules and the study of biological systems.

Properties

CAS No.

19015-37-3

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-benzyl-4-phenylpiperidine

InChI

InChI=1S/C18H21N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2

InChI Key

RECMPNBEYAZRDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.